molecular formula C21H19F3N2O5S2 B296923 4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide

4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide

Cat. No. B296923
M. Wt: 500.5 g/mol
InChI Key: UMUVTPZFNUBUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor used in the treatment of various types of cancer. It is a potent inhibitor of Bruton's tyrosine kinase (BTK) and has shown promising results in preclinical and clinical studies.

Mechanism of Action

4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide works by inhibiting BTK, a key enzyme involved in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, which are involved in the development of various types of cancer. By inhibiting BTK, 4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide blocks the activation of downstream signaling pathways, leading to the death of cancer cells.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. It has also been shown to modulate the immune system by reducing the number of regulatory T-cells and enhancing the activity of effector T-cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide in lab experiments is its potency and specificity. It is a highly selective inhibitor of BTK, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for less frequent dosing. However, one limitation of using 4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of 4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide in cancer treatment. One potential direction is the development of combination therapies with other drugs, such as immune checkpoint inhibitors, to enhance its efficacy. Another direction is the exploration of its use in other types of cancer, such as solid tumors. Additionally, further studies are needed to better understand the mechanism of action of 4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide and to identify potential biomarkers for patient selection.

Synthesis Methods

The synthesis of 4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide involves several steps, starting with the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 4-aminobenzenesulfonamide. This intermediate is then treated with trifluoromethyl aniline to form the final product, 4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide. The overall yield of this process is approximately 20%.

Scientific Research Applications

4-methoxy-3-methyl-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. It has shown promising results in the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and other B-cell malignancies. It has also been studied in combination with other drugs, such as venetoclax, to enhance its efficacy.

properties

Molecular Formula

C21H19F3N2O5S2

Molecular Weight

500.5 g/mol

IUPAC Name

4-methoxy-3-methyl-N-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H19F3N2O5S2/c1-14-12-19(10-11-20(14)31-2)33(29,30)25-16-6-8-18(9-7-16)32(27,28)26-17-5-3-4-15(13-17)21(22,23)24/h3-13,25-26H,1-2H3

InChI Key

UMUVTPZFNUBUEV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)OC

Origin of Product

United States

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